ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound that combines an indole moiety with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with a haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors.
Chemical Reactions Analysis
Types of Reactions
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can lead to the inhibition of key biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of an indole and thiazole ring, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(2-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-15(21)12-10-23-16(17-12)18-14(20)9-19-8-7-11-5-3-4-6-13(11)19/h3-8,10H,2,9H2,1H3,(H,17,18,20) |
InChI Key |
RCODNYLBHXXRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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